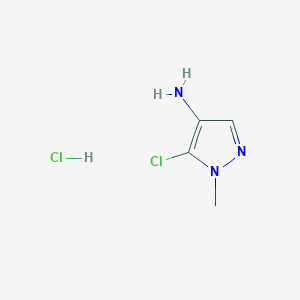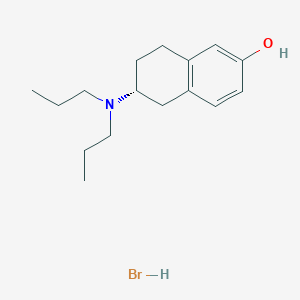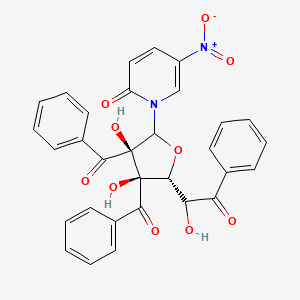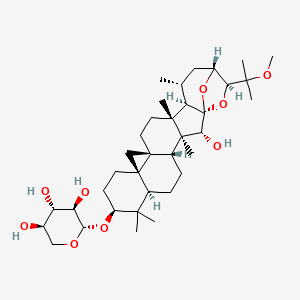
(3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl typically involves the stereoselective installation of secondary alcohols. This process allows for the efficient synthesis of the requisite hydroxy nucleophile as well as the leaving group, usually derived from a chiral alcohol . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: : (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically diverse compounds .
Biology: : In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds makes it a useful tool in these studies .
Medicine: Its unique structure and reactivity make it a candidate for the synthesis of new pharmaceuticals .
Industry: : In industry, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism by which (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: This compound is similar in structure but lacks the hydroxyl group present in (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl.
Tetrahydro-2H-pyran-4-amine: Another similar compound, differing in the position of functional groups.
Uniqueness: : this compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI Key |
SFJKFFBPVORSEB-TYSVMGFPSA-N |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N.Cl |
Canonical SMILES |
C1COCC(C1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphonium chloride](/img/structure/B1515892.png)
![Tert-butyl [1,1-dimethyl-2-(methylthio)ethyl]carbamate](/img/structure/B1515900.png)

![Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)


![trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B1515979.png)


![antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride](/img/structure/B1515986.png)
![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)



